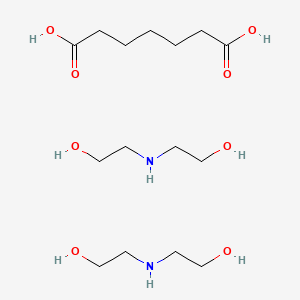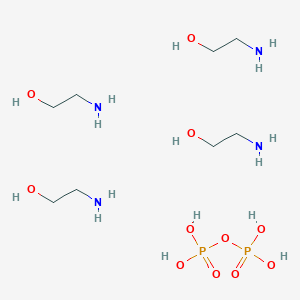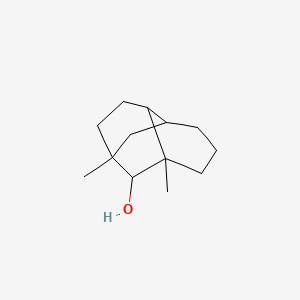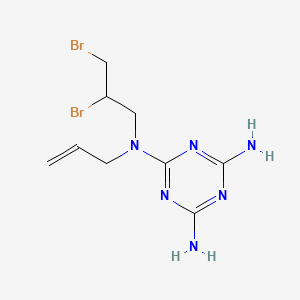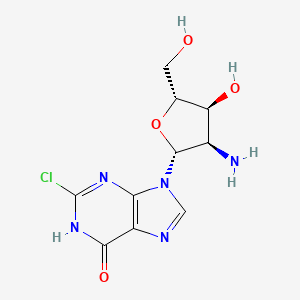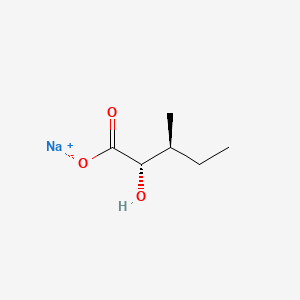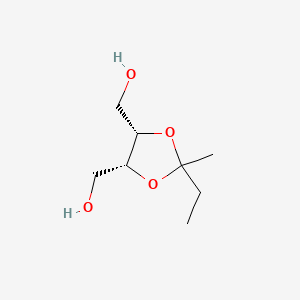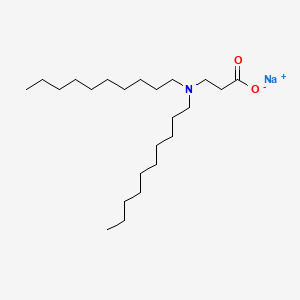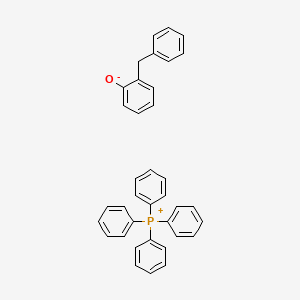
2-benzylphenolate;tetraphenylphosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-benzylphenolate;tetraphenylphosphanium is a chemical compound with the molecular formula C37H31OP. It is a salt formed by the combination of 2-benzylphenolate and tetraphenylphosphanium. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzylphenolate;tetraphenylphosphanium typically involves the reaction of tetraphenylphosphonium chloride with 2-benzylphenol. The reaction is carried out in an organic solvent under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and yield of the product .
Chemical Reactions Analysis
Types of Reactions
2-benzylphenolate;tetraphenylphosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
2-benzylphenolate;tetraphenylphosphanium has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-benzylphenolate;tetraphenylphosphanium involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-benzylphenolate;tetraphenylphosphanium include:
- Tetraphenylphosphonium chloride
- Tetraphenylphosphonium bromide
- 2-benzylphenol
Uniqueness
This compound is unique due to its specific combination of 2-benzylphenolate and tetraphenylphosphanium, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields .
Properties
CAS No. |
94230-93-0 |
|---|---|
Molecular Formula |
C37H31OP |
Molecular Weight |
522.6 g/mol |
IUPAC Name |
2-benzylphenolate;tetraphenylphosphanium |
InChI |
InChI=1S/C24H20P.C13H12O/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;14-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h1-20H;1-9,14H,10H2/q+1;/p-1 |
InChI Key |
PWICGBMZTIYWEV-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=CC=C2[O-].C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



